2-[(Cyclohexyloxy)methyl]phenylZinc bromide
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Overview
Description
2-[(Cyclohexyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohexyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(Cyclohexyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(Cyclohexyloxy)methyl]bromobenzene+Zn→2-[(Cyclohexyloxy)methyl]phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohexyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-[(Cyclohexyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(Cyclohexyloxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- Cyclohexylzinc bromide
Uniqueness
2-[(Cyclohexyloxy)methyl]phenylzinc bromide is unique due to the presence of the cyclohexyloxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent for specific synthetic applications where other organozinc compounds may not be as effective.
Properties
Molecular Formula |
C13H17BrOZn |
---|---|
Molecular Weight |
334.6 g/mol |
IUPAC Name |
bromozinc(1+);cyclohexyloxymethylbenzene |
InChI |
InChI=1S/C13H17O.BrH.Zn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1,3-4,7,13H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
InChI Key |
UKFRDJOXMPRRFN-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)OCC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
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